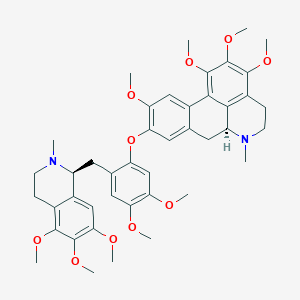

Methoxyadiantifoline

Description

Properties

IUPAC Name |

(6aS)-9-[4,5-dimethoxy-2-[[(1S)-5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H52N2O10/c1-44-14-12-25-28(21-36(49-6)41(52-9)39(25)50-7)29(44)17-24-19-32(46-3)34(48-5)22-31(24)55-35-18-23-16-30-37-26(13-15-45(30)2)40(51-8)43(54-11)42(53-10)38(37)27(23)20-33(35)47-4/h18-22,29-30H,12-17H2,1-11H3/t29-,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCGVMFQTRAOOV-KYJUHHDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C3C1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C(=C7CCN6C)OC)OC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=C3[C@@H]1CC4=CC(=C(C=C4C3=C(C(=C2OC)OC)OC)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C(C(=C7CCN6C)OC)OC)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H52N2O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151105 |

Source

|

| Record name | Methoxyadiantifoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115452-09-0 |

Source

|

| Record name | Methoxyadiantifoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115452090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyadiantifoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methoxyadiantifoline: A Technical Guide on its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of methoxyadiantifoline, a bisbenzylisoquinoline alkaloid. It details the discovery and natural origin of the compound, presents its known biological activities with available quantitative data, and outlines the general experimental procedures for its isolation. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential applications of methoxyadiantifoline.

Discovery and Origin

Methoxyadiantifoline was first reported in 1969 by R.W. Doskotch, P.L. Schiff, and J.L. Beal. It is a naturally occurring alkaloid isolated from the plant Thalictrum minus var. adiantifolium, a member of the Ranunculaceae family. This variety of meadow-rue has been a source for the discovery of numerous complex alkaloids. The initial isolation and characterization of methoxyadiantifoline were described in the journal Lloydia.

Chemical Structure

Methoxyadiantifoline is classified as a bisbenzylisoquinoline alkaloid, a chemical class known for a wide range of pharmacological activities. Its complex structure consists of two benzylisoquinoline units linked by an ether bridge.

Biological Activity

Research into the specific biological effects of methoxyadiantifoline is limited. However, a study conducted in 1988 investigated its effects on the cardiovascular system. The findings from this research, as cited in a 2021 review on aryloxy dimeric aporphines, indicate that methoxyadiantifoline exhibits cardiovascular activity.

Cardiovascular Effects

In a study on isolated guinea pig hearts, methoxyadiantifoline was shown to increase coronary blood flow. This effect was dose-dependent. The same study noted that this increase in blood flow was accompanied by negative chronotropic (a decrease in heart rate) and negative inotropic (a decrease in the force of heart muscle contraction) effects.[1]

Further investigation into the effects of methoxyadiantifoline on the myocardium was carried out using isolated left and right atria from rats.[1]

The quantitative data available for the effect of methoxyadiantifoline on coronary blood flow is summarized in the table below.

| Concentration (µM) | Increase in Coronary Blood Flow (%) |

| 17 | 12.9 |

| 50 | 20.4 |

Experimental Protocols

While the full, detailed experimental protocols from the original 1969 and subsequent 1988 studies are not readily accessible, a general methodology for the isolation of bisbenzylisoquinoline alkaloids from Thalictrum species can be outlined. This typically involves solvent extraction of the plant material, followed by acid-base partitioning to separate the alkaloids from other plant constituents, and subsequent chromatographic purification.

General Isolation and Purification of Bisbenzylisoquinoline Alkaloids from Thalictrum

-

Extraction: The dried and powdered plant material (e.g., roots of Thalictrum minus var. adiantifolium) is subjected to exhaustive extraction with a suitable organic solvent, such as methanol or ethanol, often using a Soxhlet apparatus.

-

Acid-Base Partitioning:

-

The crude solvent extract is concentrated under reduced pressure.

-

The resulting residue is acidified with a dilute acid (e.g., 2% sulfuric acid) and partitioned with a non-polar organic solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds.

-

The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., ammonium hydroxide) to a pH of approximately 9-10.

-

The liberated free-base alkaloids are then extracted from the aqueous layer using an immiscible organic solvent (e.g., chloroform).

-

-

Chromatographic Separation:

-

The crude alkaloid mixture obtained is subjected to chromatographic techniques for the separation and purification of individual compounds.

-

Column chromatography using adsorbents like silica gel or alumina, with a gradient of increasingly polar solvents, is a common first step.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are combined and may require further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure methoxyadiantifoline.

-

-

Structure Elucidation: The structure of the purified methoxyadiantifoline is then determined using spectroscopic methods, including mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, etc.), and infrared (IR) spectroscopy.

Visualizations

Logical Workflow for Alkaloid Isolation

Caption: Generalized workflow for the isolation of methoxyadiantifoline.

Signaling Pathway of Observed Cardiovascular Effects

Caption: Observed cardiovascular effects of methoxyadiantifoline.

References

Unveiling the Natural Source of Methoxyadiantifoline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the natural sourcing and isolation of methoxy-containing triterpenoids from the Maidenhair fern, Adiantum capillus-veneris L. While the specific compound "Methoxyadiantifoline" as named does not appear in the reviewed literature, this guide focuses on a closely related and well-documented methoxylated triterpenoid, 3-methoxy-4-hydroxyfilicane , which has been successfully isolated from this fern. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemicals of A. capillus-veneris.

Executive Summary

Adiantum capillus-veneris L., a widely distributed fern, is a rich source of diverse secondary metabolites, including a variety of triterpenoids.[1][2] Among these, the methoxylated filicane-type triterpenoid, 3-methoxy-4-hydroxyfilicane, has been identified and characterized. This guide details the natural source, extraction, and isolation protocols for this compound, presenting quantitative data in a structured format and visualizing the experimental workflow.

Natural Source: Adiantum capillus-veneris L.

The primary natural source of 3-methoxy-4-hydroxyfilicane is the fronds of the Maidenhair fern, Adiantum capillus-veneris L.[1] This fern belongs to the Pteridaceae family and is found in temperate and tropical regions worldwide.[2][3] It is recognized in traditional medicine for various therapeutic properties, which are attributed to its rich phytochemical composition, including flavonoids and triterpenoids.[3]

Quantitative Data: Extraction and Fractionation Yields

The following table summarizes the yields obtained from the extraction and fractionation of Adiantum capillus-veneris fronds as reported in the literature. This data provides a quantitative insight into the abundance of different compound classes in the plant material.

| Plant Material | Initial Dry Weight (g) | Extraction Solvent | Total Alcoholic Extract Yield (g) | Fraction | Fraction Solvent | Fraction Yield (g) |

| Dried Fronds of A. capillus-veneris | 800 | Alcohol | 220 | Hexane | Hexane | 70 |

| Chloroform | Chloroform | 12 | ||||

| Ethyl Acetate | Ethyl Acetate | 22 | ||||

| n-Butanol | n-Butanol | 30 |

Data sourced from Ibraheim et al. (2011).[1]

Experimental Protocols

The following section details the methodology for the extraction and isolation of triterpenoids, including 3-methoxy-4-hydroxyfilicane, from the fronds of Adiantum capillus-veneris.

Plant Material Collection and Preparation

The fronds of Adiantum capillus-veneris L. are collected and air-dried in the shade. The dried plant material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction

The powdered plant material (800 g) is subjected to extraction with alcohol (3 L, repeated three times) using maceration and percolation methods.[1] The combined alcoholic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a dry residue (220 g).[1]

Fractionation

A portion of the dried alcoholic extract (150 g) is suspended in distilled water (500 ml) and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity.[1] This process separates the crude extract into different fractions based on the polarity of the constituent compounds. The solvents used for fractionation are:

-

Hexane (700 ml x 4)

-

Chloroform (500 ml x 3)

-

Ethyl acetate (500 ml x 4)

-

n-Butanol (500 ml x 3)

Each fraction is dried under reduced pressure to yield the respective solvent-free residues.[1]

Isolation of 3-methoxy-4-hydroxyfilicane

The hexane fraction is the primary source for the isolation of triterpenoids. The isolation of 3-methoxy-4-hydroxyfilicane from this fraction is achieved through chromatographic techniques. While the specific details of the chromatographic separation for this compound are not exhaustively described in the initial source, a general workflow would involve techniques such as column chromatography on silica gel, followed by further purification steps like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Structure Elucidation

The identification and structural confirmation of the isolated 3-methoxy-4-hydroxyfilicane are performed using a combination of spectroscopic methods, including:

-

Infrared (IR) Spectroscopy

-

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

-

Two-dimensional NMR techniques (HSQC, HMBC, NOESY)

-

Mass Spectrometry (MS)

Visualizations

The following diagrams illustrate the key processes involved in the isolation of triterpenoids from Adiantum capillus-veneris.

Caption: Experimental workflow for the isolation of 3-methoxy-4-hydroxyfilicane.

This technical guide serves as a foundational resource for the scientific community engaged in the exploration of natural products for drug discovery and development. The detailed protocols and quantitative data provided herein are intended to facilitate further research into the rich phytochemical landscape of Adiantum capillus-veneris.

References

The Structural Elucidation of Methoxyadiantifoline: A Methodological Overview

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical journey to fully characterize the molecular architecture of Methoxyadiantifoline. This document outlines the key experimental protocols and data interpretation strategies integral to its structural determination.

Introduction

Methoxyadiantifoline is a naturally occurring bisbenzylisoquinoline alkaloid. The structural elucidation of such complex molecules is a meticulous process that relies on the synergistic application of various spectroscopic and spectrometric techniques. This guide provides a detailed overview of the methodologies typically employed in the isolation and characterization of Methoxyadiantifoline, offering a foundational understanding for researchers in natural product chemistry and drug discovery.

Physicochemical Properties and Molecular Formula Determination

The initial step in the structural elucidation of a novel compound is the determination of its fundamental physicochemical properties and molecular formula. For the parent compound, adiantifoline, this data is crucial for postulating the potential structure of its methoxy derivative.

| Property | Value |

| Molecular Formula | C₄₂H₅₀N₂O₉ |

| Molecular Weight | 726.85 g/mol |

Table 1: Physicochemical data for the parent compound, adiantifoline.

The molecular formula is typically determined using high-resolution mass spectrometry (HRMS). The even molecular weight of adiantifoline suggests the presence of an even number of nitrogen atoms, consistent with the nitrogen rule. The introduction of a methoxy group in Methoxyadiantifoline would alter the molecular formula to C₄₃H₅₂N₂O₁₀ and increase the molecular weight by approximately 30.026 g/mol .

Experimental Protocols

The structural elucidation of Methoxyadiantifoline would involve a series of detailed experimental procedures, from isolation to final structure confirmation.

Isolation and Purification

-

Extraction: The plant material is first dried and powdered. This is followed by extraction with a suitable solvent, typically methanol or a chloroform-methanol mixture, to isolate the crude alkaloid fraction.

-

Acid-Base Extraction: The crude extract is subjected to acid-base extraction to selectively isolate the basic alkaloids from neutral and acidic components.

-

Chromatography: The enriched alkaloid fraction is then purified using a combination of chromatographic techniques, such as column chromatography over silica gel or alumina, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure Methoxyadiantifoline.

Spectroscopic and Spectrometric Analysis

3.2.1. Mass Spectrometry (MS)

-

Protocol: High-resolution mass spectra are acquired using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent (e.g., methanol/water with 0.1% formic acid for ESI) and infused into the mass spectrometer.

-

Data Interpretation: The high-resolution mass spectrum provides the accurate mass of the molecular ion, which is used to determine the molecular formula. Fragmentation patterns observed in MS/MS experiments offer valuable clues about the connectivity of different structural units within the molecule.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol: A comprehensive suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC. The purified sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed using a high-field NMR spectrometer (typically 400 MHz or higher).

-

Data Interpretation:

-

¹H NMR: Provides information on the number and chemical environment of protons. Chemical shifts, coupling constants, and integration values are key parameters.

-

¹³C NMR & DEPT: Reveal the number and types of carbon atoms (CH₃, CH₂, CH, C).

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, establishing connectivity between adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds away), which is crucial for piecing together the carbon skeleton and identifying the positions of substituents like the methoxy group.

-

Structural Elucidation Workflow

The logical process of elucidating the structure of Methoxyadiantifoline is a stepwise integration of all the collected data.

This diagram illustrates the logical flow from the initial isolation of the compound to the final confirmation of its chemical structure. Each step provides critical information that, when combined, allows for the unambiguous determination of the molecular architecture of Methoxyadiantifoline. The process is iterative, with data from one technique often being used to refine the interpretation of data from another.

Methoxyadiantifoline: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyadiantifoline is a naturally occurring bisbenzylisoquinoline alkaloid, a class of compounds known for their diverse and potent biological activities. Found in plant families such as Berberidaceae and Menispermaceae, this complex molecule has attracted interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the chemical structure, properties, and known biological activities of methoxyadiantifoline, alongside relevant experimental methodologies.

Chemical Structure and Properties

Methoxyadiantifoline possesses a complex polycyclic structure characteristic of bisbenzylisoquinoline alkaloids. Its chemical identity is defined by the following properties:

Table 1: Physicochemical Properties of Methoxyadiantifoline

| Property | Value | Source |

| Molecular Formula | C₄₃H₅₂N₂O₁₀ | [1][2] |

| Molecular Weight | 756.9 g/mol | [1][2] |

| IUPAC Name | (6aS)-9-[4,5-dimethoxy-2-[[(1S)-5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline | [1] |

| CAS Number | 115452-09-0 | [1] |

| Topological Polar Surface Area | 98.8 Ų | [1] |

| XLogP3 | 6.6 | [1] |

Biological Activities and Potential Therapeutic Applications

While specific studies on the biological activities of methoxyadiantifoline are limited, the broader class of bisbenzylisoquinoline alkaloids exhibits a wide range of pharmacological effects. This suggests potential areas of investigation for methoxyadiantifoline.

Potential Anti-inflammatory Activity

Bisbenzylisoquinoline alkaloids have been reported to possess anti-inflammatory properties. The structural motifs present in methoxyadiantifoline are common to other compounds in this class that have demonstrated the ability to modulate inflammatory pathways. Further research is warranted to investigate if methoxyadiantifoline can inhibit key inflammatory mediators, such as cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

Potential Cytotoxic and Anticancer Activity

Many bisbenzylisoquinoline alkaloids have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerase enzymes. The complex aromatic structure of methoxyadiantifoline makes it a candidate for investigation into its potential anticancer properties.

Potential Antimicrobial Activity

The antimicrobial potential of alkaloids is a well-established area of natural product research. Bisbenzylisoquinoline alkaloids have shown activity against a range of bacteria and fungi. The nitrogen-containing heterocyclic rings and aromatic systems in methoxyadiantifoline could contribute to its potential as an antimicrobial agent.

Experimental Protocols

Detailed experimental protocols for the isolation, characterization, and biological evaluation of methoxyadiantifoline are not extensively documented in publicly available literature. However, based on standard methodologies for studying natural products, the following experimental workflows can be proposed.

Isolation and Purification

The isolation of methoxyadiantifoline from its natural plant sources would typically involve the following steps:

Caption: Proposed workflow for the isolation and purification of methoxyadiantifoline.

In Vitro Cytotoxicity Assay

To assess the potential anticancer activity of methoxyadiantifoline, a standard cytotoxicity assay such as the MTT assay could be employed.

Caption: General workflow for an in vitro cytotoxicity assay using the MTT method.

Signaling Pathways

Specific signaling pathways modulated by methoxyadiantifoline have not yet been elucidated. However, based on the activities of related bisbenzylisoquinoline alkaloids, potential targets for investigation could include pathways involved in inflammation, cell survival, and apoptosis.

For instance, if methoxyadiantifoline were found to have anti-inflammatory effects, its impact on the NF-κB signaling pathway could be investigated.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by methoxyadiantifoline.

Conclusion and Future Directions

Methoxyadiantifoline is a structurally complex natural product with potential for significant biological activity, characteristic of the bisbenzylisoquinoline alkaloid class. While current specific data on its pharmacological properties are scarce, its chemical structure suggests that it warrants further investigation as a potential therapeutic agent. Future research should focus on the targeted evaluation of its anti-inflammatory, cytotoxic, and antimicrobial properties. Elucidation of its mechanism of action and the signaling pathways it modulates will be crucial for its development as a potential drug lead. Furthermore, the development and publication of detailed protocols for its isolation, purification, and synthesis would greatly benefit the scientific community and accelerate research into this promising molecule.

References

Spectroscopic Data of Methoxyadiantifoline: A Technical Guide

Disclaimer: As of October 2025, publicly accessible spectroscopic data for Methoxyadiantifoline is limited. To provide a comprehensive technical guide that meets the specified requirements, this document utilizes spectroscopic data for the well-characterized, structurally complex natural product, Quercetin , as a representative example. The experimental protocols and data presentation are illustrative of the methodologies applied in the structural elucidation of novel natural products like Methoxyadiantifoline.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the spectroscopic techniques central to the characterization of complex organic molecules.

Introduction to Spectroscopic Analysis in Natural Product Research

The structural elucidation of natural products is a cornerstone of drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools in this process. Each technique provides unique and complementary information about the molecular structure, connectivity, and functional groups of a compound. This guide presents the spectroscopic data for Quercetin and outlines the experimental protocols for acquiring such data, serving as a blueprint for the analysis of compounds like Methoxyadiantifoline.

Data Presentation: Spectroscopic Data for Quercetin

The following tables summarize the quantitative NMR, MS, and IR data for Quercetin.

NMR Spectroscopic Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Quercetin in DMSO-d₆.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 147.2 | - | - | - |

| 3 | 135.7 | - | - | - |

| 4 | 175.8 | - | - | - |

| 5 | 160.7 | 12.50 | s | - |

| 6 | 98.1 | 6.19 | d | 2.0 |

| 7 | 164.0 | - | - | - |

| 8 | 93.3 | 6.40 | d | 2.0 |

| 9 | 156.1 | - | - | - |

| 10 | 103.0 | - | - | - |

| 1' | 122.0 | - | - | - |

| 2' | 115.0 | 7.68 | d | 2.2 |

| 3' | 145.0 | - | - | - |

| 4' | 147.8 | - | - | - |

| 5' | 115.6 | 6.88 | d | 8.5 |

| 6' | 120.0 | 7.54 | dd | 8.5, 2.2 |

Data compiled from publicly available spectral databases.

Mass Spectrometry Data

Table 2: Mass Spectrometry Data for Quercetin. [1]

| Parameter | Value |

| Molecular Formula | C₁₅H₁₀O₇ |

| Molecular Weight | 302.24 g/mol |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| [M-H]⁻ (m/z) | 301.03 |

| Major Fragment Ions (m/z) | 178.9, 151.0, 121.0 |

Infrared Spectroscopy Data

Table 3: Infrared (IR) Spectroscopy Data for Quercetin. [2]

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretching (phenolic) |

| 1660 | C=O stretching (ketone) |

| 1610, 1520, 1450 | C=C stretching (aromatic) |

| 1380 | O-H bending (phenolic) |

| 1200-1000 | C-O stretching |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule, including connectivity through-bond correlations.

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

-

Approximately 5-10 mg of the purified compound (e.g., Quercetin) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C experiment is run. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

2D NMR (COSY, HSQC, HMBC): Standard pulse programs for these experiments are utilized to establish proton-proton couplings (COSY), direct carbon-proton correlations (HSQC), and long-range carbon-proton correlations (HMBC).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound and to gain structural information from fragmentation patterns.[3]

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.[4]

Sample Preparation:

-

A stock solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

The stock solution is further diluted to a working concentration of 1-10 µg/mL.

Data Acquisition (LC-MS/MS):

-

The sample is injected into the LC system, where it is separated from any remaining impurities on a C18 column.

-

The eluent from the LC is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI).

-

Full scan mass spectra are acquired in both positive and negative ion modes to determine the mass of the molecular ion.

-

Tandem MS (MS/MS) experiments are performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[5]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR-FTIR):

-

A small amount of the solid, purified compound is placed directly onto the ATR crystal.

-

The anvil is lowered to ensure good contact between the sample and the crystal.

Data Acquisition:

-

A background spectrum of the empty ATR crystal is collected.

-

The sample spectrum is then recorded.

-

The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product.

References

Preliminary Bioactivity Screening of Methoxyadiantifoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyadiantifoline, a bisbenzylisoquinoline alkaloid, has demonstrated a range of biological activities in preliminary screenings, indicating its potential as a lead compound for drug development. This technical guide provides a comprehensive overview of the currently available data on the bioactivity of Methoxyadiantifoline, with a focus on its antifibrotic, calcium channel blocking, and antimalarial properties. Detailed experimental methodologies, where available, are presented alongside a structured summary of quantitative data. Furthermore, this guide includes visualizations of potential signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and to guide future research.

Introduction

Natural products remain a vital source of novel chemical entities for drug discovery. Methoxyadiantifoline, isolated from plant sources, has emerged as a compound of interest due to its diverse pharmacological profile. Early studies have suggested its potential therapeutic applications in fibrotic diseases, conditions related to calcium channel dysregulation, and malaria. This document aims to consolidate the existing preliminary bioactivity data for Methoxyadiantifoline to serve as a foundational resource for researchers in the field.

Quantitative Bioactivity Data

The following tables summarize the key quantitative findings from preliminary bioactivity screenings of Methoxyadiantifoline.

Table 1: Calcium Channel Blocking Activity

| Assay Description | Model System | Parameter | Value | Reference |

| Inhibition of duodenal contraction | Guinea pig | IC50 | 2.53 x 10-6 M | [1] |

Table 2: Antifibrotic Activity - Inhibition of Alveolar Macrophage Activation

| Assay Description | Model System | Parameter | Concentration | % Inhibition | Reference |

| Zymosan-stimulated oxygen consumption | Rat Alveolar Macrophages | - | 79 µM | 100% | [2] |

| Zymosan-stimulated superoxide release | Rat Alveolar Macrophages | - | 79 µM | 85% | [2] |

| Zymosan-stimulated hydrogen peroxide secretion | Rat Alveolar Macrophages | - | 33 µM | 100% | [2] |

| Zymosan-stimulated oxygen consumption | Rat Alveolar Macrophages | ID50 | 38 µM (24 µg/ml) | - | [3] |

| Zymosan-stimulated hydrogen peroxide secretion | Rat Alveolar Macrophages | ID50 | 8 µM (6 µg/ml) | - | [3] |

Table 3: Antimalarial and Multidrug Resistance Reversal Activity

| Assay Description | Model System | Parameter | Value | Reference |

| Antimalarial Activity | Plasmodium falciparum (chloroquine-resistant strain) | - | Similar to Tetrandrine | [4] |

| Multidrug Resistance Reversal | - | - | Observed to reverse multidrug resistance | [1] |

Note: Specific quantitative data such as IC50 values for antimalarial and multidrug resistance reversal activities are not currently available in the public domain based on conducted searches.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections describe the methodologies for the key experiments cited.

Calcium Channel Blocking Activity: Guinea Pig Duodenal Contraction Assay

-

Objective: To assess the inhibitory effect of Methoxyadiantifoline on smooth muscle contraction, indicative of calcium channel blocking activity.

-

Methodology:

-

Tissue Preparation: A segment of the guinea pig duodenum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution), maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2.

-

Contraction Induction: Muscle contractions are induced by a contractile agent such as potassium chloride (KCl) or a receptor agonist.

-

Drug Application: Methoxyadiantifoline is added to the organ bath at various concentrations.

-

Measurement: The isometric contractions of the duodenal strip are recorded using a force-displacement transducer. The inhibitory effect of Methoxyadiantifoline is quantified by measuring the reduction in the amplitude of the induced contractions.

-

Data Analysis: The concentration of Methoxyadiantifoline that causes a 50% reduction in the maximal contraction (IC50) is calculated.

-

Antifibrotic Activity: Alveolar Macrophage Activation Assays

-

Objective: To evaluate the effect of Methoxyadiantifoline on the activation of alveolar macrophages, a key event in the pathogenesis of pulmonary fibrosis.

-

3.2.1. Inhibition of Zymosan-Stimulated Oxygen Consumption

-

Cell Culture: Alveolar macrophages are harvested from rats and cultured in a suitable medium.

-

Assay Procedure:

-

Macrophages are pre-incubated with varying concentrations of Methoxyadiantifoline.

-

Zymosan, a potent macrophage activator, is added to stimulate the respiratory burst.

-

Oxygen consumption is measured using a Clark-type oxygen electrode.

-

The percentage inhibition of oxygen consumption by Methoxyadiantifoline is calculated relative to untreated, zymosan-stimulated cells.

-

-

-

3.2.2. Superoxide Anion Release Assay

-

Principle: Superoxide anion production is measured by the superoxide dismutase-inhibitable reduction of ferricytochrome c.

-

Assay Procedure:

-

Alveolar macrophages are treated with Methoxyadiantifoline.

-

The cells are stimulated with zymosan in the presence of ferricytochrome c.

-

The change in absorbance at 550 nm, corresponding to the reduction of ferricytochrome c, is measured spectrophotometrically.

-

The amount of superoxide released is calculated using the extinction coefficient of reduced cytochrome c.

-

-

-

3.2.3. Hydrogen Peroxide Secretion Assay

-

Principle: The assay is based on the horseradish peroxidase (HRP)-dependent oxidation of a fluorescent substrate (e.g., scopoletin) by hydrogen peroxide.

-

Assay Procedure:

-

Macrophages are incubated with Methoxyadiantifoline.

-

Zymosan is added to stimulate hydrogen peroxide production.

-

The fluorescence of the reaction mixture containing HRP and the fluorescent substrate is measured over time.

-

The rate of decrease in fluorescence is proportional to the amount of hydrogen peroxide secreted.

-

-

Antimalarial and Multidrug Resistance Reversal Assays

Note: Specific protocols for Methoxyadiantifoline are not detailed in the available literature. The following are general methodologies used for such assessments.

-

3.3.1. In Vitro Antimalarial Assay (General Protocol)

-

Parasite Culture: Chloroquine-resistant strains of Plasmodium falciparum are cultured in human erythrocytes in a suitable culture medium.

-

Drug Susceptibility Testing:

-

Synchronized parasite cultures are exposed to serial dilutions of Methoxyadiantifoline.

-

Parasite growth is assessed after a defined incubation period (e.g., 48-72 hours) using methods such as microscopic counting of parasitemia, measurement of parasite-specific lactate dehydrogenase (pLDH) activity, or incorporation of a radiolabeled precursor like [3H]-hypoxanthine.

-

The IC50 value is determined by plotting the percentage of growth inhibition against the drug concentration.

-

-

-

3.3.2. Multidrug Resistance (MDR) Reversal Assay (General Protocol)

-

Cell Lines: A drug-resistant cancer cell line overexpressing P-glycoprotein (e.g., MCF-7/ADR) and its corresponding drug-sensitive parental cell line (e.g., MCF-7) are used.

-

Cytotoxicity Assay:

-

The cytotoxicity of a standard chemotherapeutic agent (e.g., doxorubicin) is determined in both cell lines in the presence and absence of a non-toxic concentration of Methoxyadiantifoline.

-

Cell viability is assessed using an MTT or similar assay.

-

A reversal of resistance is indicated by a significant decrease in the IC50 of the chemotherapeutic agent in the resistant cell line in the presence of Methoxyadiantifoline.

-

-

Visualization of Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate potential signaling pathways and experimental workflows related to the bioactivity of Methoxyadiantifoline. It is critical to note that these pathways are illustrative and have not been experimentally confirmed for Methoxyadiantifoline.

Caption: Potential mechanism of Methoxyadiantifoline's antifibrotic action.

Caption: Workflow for assessing calcium channel blocking activity.

Conclusion and Future Directions

The preliminary bioactivity screening of Methoxyadiantifoline reveals a compound with promising therapeutic potential, particularly in the areas of fibrosis and calcium channel-related disorders. The available data, though limited, warrant further investigation. Future research should focus on:

-

Elucidating the specific molecular targets of Methoxyadiantifoline to understand its precise mechanism of action.

-

Conducting comprehensive dose-response studies for its antimalarial and multidrug resistance reversal activities to establish robust quantitative data.

-

Investigating the signaling pathways modulated by Methoxyadiantifoline through techniques such as Western blotting, qPCR, and phosphoproteomics.

-

Performing in vivo studies to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of Methoxyadiantifoline.

This technical guide serves as a starting point for researchers to build upon the existing knowledge and to further explore the therapeutic potential of this intriguing natural product.

References

- 1. Measurement of superoxide release from single pulmonary alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of methylglyoxal on intracellular calcium levels and viability in renal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Subpopulation of alveolar macrophages inhibits superoxide anion production by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of superoxide production of alveolar macrophages and peripheral blood mononuclear cells by beta-agonists and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]

Methoxyadiantifoline: Uncharted Territory in Therapeutic Target Identification

Researchers and drug development professionals exploring the potential of novel natural compounds will find Methoxyadiantifoline to be a molecule of significant interest, yet one shrouded in scientific enigma. Despite its classification as a benzylisoquinoline alkaloid and availability for laboratory investigation, a comprehensive review of publicly accessible scientific literature, chemical databases, and patent filings reveals a notable absence of research into its therapeutic targets, mechanism of action, and potential signaling pathways.

Methoxyadiantifoline is cataloged in chemical databases such as PubChem, which provides its molecular formula (C43H52N2O10) and structure.[1] It is known to be a natural compound derived from plant families including Berberidaceae and Menispermaceae.[2] However, beyond these basic chemical and sourcing details, the trail of public knowledge grows cold. There are currently no published preclinical or clinical studies that delineate its biological activity, leaving its potential therapeutic applications purely speculative.

This lack of data presents both a challenge and an opportunity for the scientific community. For researchers, Methoxyadiantifoline represents a truly novel starting point for discovery. The initial steps to unlocking its potential would involve a series of foundational in vitro and in vivo studies.

Charting the Course for Future Research: A Proposed Experimental Workflow

To elucidate the therapeutic potential of Methoxyadiantifoline, a systematic and multi-pronged research approach is necessary. The following experimental workflow outlines a logical progression for initial investigations:

Figure 1. A proposed experimental workflow for the initial investigation of Methoxyadiantifoline's therapeutic potential.

Delving Deeper: Potential Starting Points for Investigation

Given its classification as a benzylisoquinoline alkaloid, researchers could hypothesize initial screening targets based on the known activities of structurally similar compounds. Many benzylisoquinolines exhibit a broad range of biological activities, including but not limited to:

-

Anticancer Properties: Targeting various aspects of cancer cell proliferation, survival, and metastasis.

-

Antimicrobial Effects: Investigating efficacy against a panel of bacteria and fungi.

-

Neurological Activity: Assessing interactions with neurotransmitter receptors and transporters.

-

Anti-inflammatory Effects: Screening for inhibition of key inflammatory mediators and pathways.

Without foundational research, any discussion of Methoxyadiantifoline's therapeutic targets remains speculative. The scientific community is encouraged to undertake the necessary studies to uncover the biological functions of this intriguing natural product. As new data emerges, this guide will be updated to reflect the evolving understanding of Methoxyadiantifoline's therapeutic landscape.

References

Hypothetical Mechanism of Action for Methoxyadiantifoline: A Technical Guide for Researchers

Disclaimer: As of October 2025, dedicated peer-reviewed research on the specific mechanism of action of methoxyadiantifoline is not available in the public domain. The following guide presents a hypothesized mechanism based on the known pharmacological activities of structurally related alkaloids, particularly those within the isoquinoline and aporphine classes. This document is intended to serve as a foundational resource for researchers and drug development professionals, providing a theoretical framework and suggested experimental avenues to elucidate the precise molecular pathways of methoxyadiantifoline.

Introduction to Methoxyadiantifoline and Related Alkaloids

Methoxyadiantifoline is classified as an alkaloid, a diverse group of naturally occurring organic compounds containing at least one nitrogen atom.[1] Alkaloids are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, anticancer, analgesic, and antimicrobial activities.[1][2][3][4] Methoxyadiantifoline belongs to the broader category of isoquinoline alkaloids, a class that has been the subject of extensive study for its therapeutic potential.[2][5] Within this class, its structural characteristics may place it in proximity to aporphine alkaloids, which are known for their potent biological activities.[5]

Given the lack of specific data on methoxyadiantifoline, this guide will extrapolate potential mechanisms from well-documented actions of related alkaloids. The primary hypothesis is that methoxyadiantifoline exerts its effects through the modulation of key signaling pathways involved in inflammation and cellular proliferation, such as the NF-κB and mTOR pathways.

Hypothesized Mechanism of Action

The proposed mechanism of action for methoxyadiantifoline is centered on its potential to inhibit pro-inflammatory and pro-proliferative signaling cascades. This hypothesis is built upon the established activities of other isoquinoline and aporphine alkaloids.

Anti-inflammatory Effects via NF-κB Inhibition

A plausible hypothesis for methoxyadiantifoline's anti-inflammatory activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules.

The proposed sequence of events is as follows:

-

Inhibition of IκBα Phosphorylation: Methoxyadiantifoline may directly or indirectly inhibit the IκB kinase (IKK) complex.

-

Stabilization of IκBα: By preventing its phosphorylation, methoxyadiantifoline would lead to the stabilization of the IκBα inhibitory protein.

-

Sequestration of NF-κB: With IκBα remaining bound to NF-κB, the translocation of NF-κB to the nucleus is blocked.

-

Downregulation of Inflammatory Genes: The lack of nuclear NF-κB leads to a decrease in the transcription of pro-inflammatory genes.

References

- 1. Alkaloid - Wikipedia [en.wikipedia.org]

- 2. Anti-inflammatory activity of alkaloids: an update from 2000 to 2010 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Methoxyadiantifoline Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyadiantifoline, a dimeric aporphine-benzylisoquinoline alkaloid, has demonstrated a range of biological activities, including calcium channel blockade, antimalarial properties, and potential as an antifibrotic agent. This technical guide provides a comprehensive overview of a proposed in silico workflow to further investigate and predict the bioactivity of Methoxyadiantifoline. The methodologies outlined herein leverage computational tools to elucidate its mechanism of action, identify potential molecular targets, and guide further experimental validation. This document serves as a roadmap for researchers seeking to explore the therapeutic potential of Methoxyadiantifoline through computational approaches.

Introduction

Methoxyadiantifoline is a natural product with a complex chemical structure that has been isolated from plants of the Thalictrum genus.[1] Experimental studies have revealed several promising bioactivities. It has been shown to exhibit calcium blocker activity with an IC50 of 2.53 x 10⁻⁵ M in guinea pig duodenal contraction assays.[2] Furthermore, Methoxyadiantifoline has demonstrated antimalarial activity against chloroquine-resistant Plasmodium falciparum and has been suggested as a potential antifibrotic drug.[3][4] Recent research has also pointed towards its potential antiviral applications.[5]

Despite these findings, a detailed understanding of the molecular mechanisms underlying these activities is lacking. In silico prediction methods offer a powerful and cost-effective approach to bridge this knowledge gap. By employing techniques such as molecular docking, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) analysis, we can generate hypotheses about the molecular targets of Methoxyadiantifoline, predict its binding affinity, and identify the key structural features responsible for its biological effects.

This guide outlines a hypothetical, yet plausible, in silico investigation into the bioactivity of Methoxyadiantifoline, focusing on its established calcium channel blocking and potential antimalarial activities.

Quantitative Bioactivity Data

The following table summarizes the known quantitative bioactivity data for Methoxyadiantifoline.

| Bioactivity | Assay | Organism/Tissue | Quantitative Data | Reference |

| Calcium Channel Blocker | In vitro guinea pig duodenal contraction | Cavia porcellus | IC50: 2.53 x 10⁻⁵ M | [2] |

Proposed In Silico Investigation Workflow

The following diagram illustrates the proposed computational workflow for investigating the bioactivity of Methoxyadiantifoline.

Detailed Experimental Protocols

Molecular Docking Protocol for Calcium Channel Blockade

Objective: To predict the binding mode and affinity of Methoxyadiantifoline to L-type calcium channels.

Methodology:

-

Protein Preparation:

-

Obtain the 3D structure of a human L-type calcium channel (e.g., Cav1.1, Cav1.2) from the Protein Data Bank (PDB).

-

Prepare the protein using a molecular modeling suite (e.g., AutoDockTools, Schrödinger Maestro). This includes removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

-

Identify the binding site based on known calcium channel blockers (e.g., verapamil, diltiazem).

-

-

Ligand Preparation:

-

Obtain the 2D structure of Methoxyadiantifoline and convert it to a 3D structure.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

-

Molecular Docking:

-

Perform molecular docking using software such as AutoDock Vina or Glide.

-

Define the grid box to encompass the identified binding site.

-

Generate multiple binding poses and rank them based on their docking scores (e.g., kcal/mol).

-

-

Analysis:

-

Analyze the top-ranked binding pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between Methoxyadiantifoline and the calcium channel.

-

Compare the predicted binding mode with that of known calcium channel blockers.

-

Pharmacophore Modeling for Antimalarial Activity

Objective: To identify the essential chemical features of Methoxyadiantifoline responsible for its antimalarial activity.

Methodology:

-

Ligand Set Preparation:

-

Compile a set of structurally diverse compounds with known antimalarial activity against P. falciparum.

-

Include Methoxyadiantifoline and its known active analogs.

-

Generate low-energy 3D conformations for all molecules in the set.

-

-

Pharmacophore Model Generation:

-

Use software like Phase, LigandScout, or MOE to generate pharmacophore models.

-

Identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups.

-

-

Model Validation:

-

Validate the generated pharmacophore models using a test set of known active and inactive compounds.

-

Select the model with the best ability to distinguish between active and inactive molecules.

-

-

Virtual Screening:

-

Use the validated pharmacophore model to screen large compound libraries for novel molecules with potential antimalarial activity.

-

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action of Methoxyadiantifoline as a calcium channel blocker.

Conclusion

The in silico methodologies outlined in this technical guide provide a robust framework for elucidating the bioactivity of Methoxyadiantifoline. By combining molecular docking, pharmacophore modeling, and QSAR analysis, researchers can gain valuable insights into its mechanism of action, identify potential molecular targets, and guide the design of more potent and selective analogs. The proposed workflows, when followed by experimental validation, have the potential to accelerate the development of Methoxyadiantifoline-based therapeutics for a range of diseases. This integrated computational and experimental approach is crucial for unlocking the full therapeutic potential of this promising natural product.

References

- 1. Methoxyadiantifoline | 115452-09-0 | Benchchem [benchchem.com]

- 2. uodiyala.edu.iq [uodiyala.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cepharanthine analogs mining and genomes of Stephania accelerate anti-coronavirus drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methoxyadiantifoline: A Technical Guide to Solubility and Stability Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of methoxyadiantifoline, a bisbenzylisoquinoline alkaloid. Due to the limited availability of public quantitative data, this document also outlines detailed experimental protocols for researchers to conduct thorough solubility and stability assessments.

Core Concepts: Solubility and Stability of Methoxyadiantifoline

Methoxyadiantifoline is a crystalline solid with distinct solubility and stability properties that are crucial for its handling, formulation, and development as a potential therapeutic agent.

Solubility Profile:

Methoxyadiantifoline is characterized by its limited solubility in aqueous solutions, a common trait for many lipophilic alkaloids. Conversely, it exhibits high solubility in polar organic solvents. This solubility profile is critical for selecting appropriate solvent systems for extraction, purification, analytical testing, and formulation development.

Stability Profile:

The stability of methoxyadiantifoline is influenced by several environmental factors. It is reported to be susceptible to degradation under extreme pH conditions (both acidic and basic) and upon prolonged exposure to high temperatures (above 60°C). However, the compound is considered stable at ambient temperatures when protected from light and moisture. These characteristics necessitate careful control of storage and experimental conditions.

Data Presentation

As precise quantitative data from public literature is scarce, the following tables are presented as templates for researchers to populate with their experimental findings.

Table 1: Solubility of Methoxyadiantifoline in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Water | 25 | (To be determined) | Limited solubility reported |

| Phosphate Buffer (pH 7.4) | 25 | (To be determined) | |

| Ethanol | 25 | (To be determined) | High solubility reported |

| Methanol | 25 | (To be determined) | High solubility reported |

| Dimethyl Sulfoxide (DMSO) | 25 | (To be determined) | High solubility reported |

| Acetonitrile | 25 | (To be determined) | |

| Dichloromethane | 25 | (To be determined) |

Table 2: Stability of Methoxyadiantifoline under Forced Degradation Conditions

| Stress Condition | Time (hours) | Initial Concentration (µg/mL) | Final Concentration (µg/mL) | % Degradation | Degradants Observed (if any) |

| 0.1 M HCl (Acid Hydrolysis) | 24, 48, 72 | (To be determined) | (To be determined) | (To be determined) | (To be determined) |

| 0.1 M NaOH (Base Hydrolysis) | 24, 48, 72 | (To be determined) | (To be determined) | (To be determined) | (To be determined) |

| 3% H₂O₂ (Oxidation) | 24, 48, 72 | (To be determined) | (To be determined) | (To be determined) | (To be determined) |

| 60°C (Thermal) | 24, 48, 72 | (To be determined) | (To be determined) | (To be determined) | (To be determined) |

| Photolytic (ICH Q1B) | 24, 48, 72 | (To be determined) | (To be determined) | (To be determined) | (To be determined) |

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of methoxyadiantifoline.

Analytical Method for Quantification

A crucial prerequisite for both solubility and stability studies is a reliable analytical method for quantifying methoxyadiantifoline. The following High-Performance Liquid Chromatography (HPLC) method is adapted from the literature.[1]

-

Instrumentation: HPLC system with a UV detector.

-

Column: µBondapak C18 column.

-

Mobile Phase: A mixture of acetonitrile, HEPES buffer (pH 5), and butanol in a 60:40:10 ratio.

-

Flow Rate: 1 mL/min.

-

Detection: UV at 254 nm.

-

Standard Curve: Prepare a series of standard solutions of methoxyadiantifoline in the mobile phase to generate a linear calibration curve.

Solubility Determination Protocol

This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound.

-

Preparation: Add an excess amount of methoxyadiantifoline to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

-

Equilibration: Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered solution with the mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using the validated HPLC method to determine the concentration of dissolved methoxyadiantifoline.

-

Calculation: Calculate the solubility in mg/mL.

Forced Degradation (Stability) Study Protocol

This protocol describes a systematic approach to investigating the stability of methoxyadiantifoline under various stress conditions.

-

Stock Solution Preparation: Prepare a stock solution of methoxyadiantifoline in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl) and keep it at room temperature.

-

Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH) and keep it at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature, protected from light.

-

Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven at 60°C.

-

Photolytic Degradation: Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

-

-

Time Points: Withdraw aliquots from each stress condition at predetermined time intervals (e.g., 0, 24, 48, and 72 hours).

-

Neutralization (for acid and base hydrolysis): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.

-

Analysis: Analyze the samples using the validated HPLC method to determine the concentration of the remaining methoxyadiantifoline. The chromatograms should also be inspected for the appearance of new peaks, which would indicate the formation of degradation products.

-

Data Analysis: Calculate the percentage of degradation at each time point for each stress condition.

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

Caption: Workflow for Solubility Determination of Methoxyadiantifoline.

Caption: Forced Degradation Study Workflow for Methoxyadiantifoline.

References

The Ecological Role of Methoxyadiantifoline: An Uncharted Territory in Phytochemistry

A comprehensive review of available scientific literature reveals a significant knowledge gap surrounding the ecological role of Methoxyadiantifoline. Despite its chemical structure being documented, its natural origin, biological functions, and interactions within an ecosystem remain largely uncharacterized. This whitepaper addresses the current state of knowledge and outlines the necessary avenues of research to elucidate the ecological significance of this molecule.

Chemical Identity of Methoxyadiantifoline

Methoxyadiantifoline is a complex alkaloid with the chemical formula C₄₃H₅₂N₂O₁₀. Its structure is cataloged in chemical databases such as PubChem, providing a foundation for theoretical analysis. However, this information is devoid of any context regarding its natural source or biological activity.

Table 1: Physicochemical Properties of Methoxyadiantifoline

| Property | Value | Source |

| Molecular Formula | C₄₃H₅₂N₂O₁₀ | PubChem |

| Molecular Weight | 756.9 g/mol | PubChem |

| CAS Number | 115452-09-0 | PubChem |

The Putative Botanical Origin: The Adiantum Genus

The nomenclature of Methoxyadiantifoline strongly suggests its origin from a plant belonging to the Adiantum genus, commonly known as maidenhair ferns. This genus is renowned for its rich and diverse phytochemistry, producing a wide array of secondary metabolites, including flavonoids, terpenoids, and alkaloids. These compounds are often involved in the plant's defense mechanisms against herbivores, pathogens, and environmental stressors.

While extensive research has been conducted on the chemical constituents of various Adiantum species, particularly Adiantum capillus-veneris, a definitive report on the isolation and characterization of Methoxyadiantifoline from any plant source is conspicuously absent from the scientific literature.

The Presumed Ecological Role: A Hypothesis of Chemical Defense

Alkaloids in plants and ferns typically serve as a defense mechanism against herbivory. Their nitrogenous structures often confer a bitter taste and can be toxic or antinutritive to insects and other animals. It is therefore plausible to hypothesize that Methoxyadiantifoline, if it is indeed a natural product of Adiantum ferns, plays a role in deterring herbivores.

Potential Mechanisms of Action

Should Methoxyadiantifoline function as a defensive alkaloid, its ecological role would be defined by its interaction with other organisms. The potential signaling pathways and interactions are, at present, entirely speculative. A hypothetical workflow for investigating these interactions is presented below.

Caption: A logical workflow for the discovery and characterization of Methoxyadiantifoline's ecological role.

Methodological Void: The Absence of Experimental Protocols

A critical deficiency in the current body of knowledge is the complete lack of established experimental protocols for the study of Methoxyadiantifoline. The creation of such a technical guide, as requested, is contingent on the primary research that would establish these methods. Foundational experimental procedures would need to be developed for:

-

Extraction and Isolation: A detailed protocol for the extraction of Methoxyadiantifoline from its putative plant source, followed by chromatographic purification.

-

Structural Elucidation: Standard operating procedures for the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of the isolated compound.

-

Bioassays: Specific methodologies for testing the biological activity of Methoxyadiantifoline against relevant herbivores, pathogens, or competing plants.

Conclusion and Future Directions

The ecological role of Methoxyadiantifoline is a tantalizing yet unanswered question in the field of chemical ecology. The current lack of data precludes the development of an in-depth technical guide. The scientific community, including researchers, scientists, and drug development professionals, is encouraged to pursue the foundational research necessary to bring this molecule from the realm of chemical databases into the context of its natural environment. The primary and most crucial step is the definitive identification of a natural source of Methoxyadiantifoline. Following this, a systematic investigation into its biological activities and ecological interactions will be paramount to understanding its role in the intricate web of life. Until such research is conducted and published, the ecological significance of Methoxyadiantifoline will remain an enigma.

Methodological & Application

Application Note: Isolation of Methoxyadiantifoline from Thalictrum minus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyadiantifoline is a dimeric aporphine-benzylisoquinoline alkaloid found in plants of the genus Thalictrum, notably Thalictrum minus. Alkaloids of this class have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antitumor and antimicrobial properties. The complex structure of methoxyadiantifoline necessitates a robust and systematic protocol for its extraction, isolation, and purification from plant material. This application note provides a detailed protocol for the isolation of methoxyadiantifoline, intended for use in natural product chemistry, pharmacology, and drug discovery research. The methodologies described herein are based on established procedures for the isolation of related alkaloids from Thalictrum species.

Experimental Protocols

Plant Material Collection and Preparation

-

Plant Source: Roots of Thalictrum minus are the primary source for the isolation of methoxyadiantifoline.

-

Collection and Identification: The plant material should be collected at the appropriate season to ensure the highest concentration of the target alkaloid. Botanical identification should be performed by a qualified taxonomist, and a voucher specimen should be deposited in a recognized herbarium.

-

Preparation: The collected roots should be thoroughly washed with water to remove soil and other debris. The cleaned roots are then air-dried in the shade or in a well-ventilated oven at a temperature not exceeding 40°C to prevent degradation of the alkaloids. Once completely dried, the plant material should be ground into a fine powder using a mechanical grinder.

Extraction of Crude Alkaloid Mixture

This protocol is based on a standard acid-base extraction method for alkaloids.

-

Defatting: The powdered root material (e.g., 100 g) is first defatted by maceration or Soxhlet extraction with a non-polar solvent such as petroleum ether or n-hexane. This step removes lipids and other non-polar compounds that may interfere with subsequent isolation steps.

-

Alkaloid Extraction: The defatted plant material is then air-dried to remove the residual solvent. The dried powder is subsequently extracted with methanol or ethanol (e.g., 3 x 500 mL) at room temperature for 24-48 hours with occasional shaking, or by percolation.

-

Concentration: The combined alcoholic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

-

Acid-Base Partitioning:

-

The crude extract is dissolved in 2% aqueous sulfuric acid (H₂SO₄) or citric acid.

-

The acidic solution is then washed with an organic solvent like dichloromethane (CH₂Cl₂) or diethyl ether to remove neutral and weakly acidic compounds.

-

The aqueous acidic layer, containing the protonated alkaloid salts, is then basified to a pH of 9-10 with a base such as ammonium hydroxide (NH₄OH).

-

The basified solution is then extracted multiple times with CH₂Cl₂. The organic layers are combined.

-

The combined organic extract is washed with distilled water, dried over anhydrous sodium sulfate (Na₂SO₄), and evaporated to dryness under reduced pressure to yield the crude alkaloid fraction.

-

Chromatographic Purification of Methoxyadiantifoline

The crude alkaloid mixture is subjected to a series of chromatographic steps to isolate the target compound.

-

Initial Fractionation by Column Chromatography (CC) or Vacuum Liquid Chromatography (VLC):

-

Stationary Phase: Silica gel (70-230 mesh) or neutral alumina.

-

Procedure: The crude alkaloid extract is adsorbed onto a small amount of silica gel and loaded onto the top of a prepared column.

-

Elution: The column is eluted with a gradient of solvents, starting with a less polar system and gradually increasing the polarity. A common solvent system is a mixture of chloroform (CHCl₃) and methanol (MeOH), starting with 100% CHCl₃ and gradually increasing the percentage of MeOH. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Purification of Fractions by Preparative Thin Layer Chromatography (PTLC):

-

Stationary Phase: Silica gel 60 GF₂₅₄ plates.

-

Mobile Phase: Fractions from the column chromatography containing the compound of interest (as indicated by TLC) are further purified using PTLC. A suitable mobile phase for aporphine-benzylisoquinoline alkaloids can be a mixture of petroleum ether, chloroform, acetone, and methanol (e.g., 4:8:1:2 or 2:8:1:3).

-

Visualization: The developed plates are visualized under UV light (254 nm and 365 nm) and/or by spraying with Dragendorff's reagent, which gives a characteristic orange or reddish-brown color with alkaloids.

-

Isolation: The band corresponding to methoxyadiantifoline is scraped from the plate, and the compound is eluted from the silica gel with a mixture of CHCl₃ and MeOH. The solvent is then evaporated to yield the purified compound.

-

-

Final Purification by High-Performance Liquid Chromatography (HPLC) (Optional):

-

For obtaining a highly pure compound, reversed-phase HPLC can be employed.

-

Column: C18 column.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV detector at a wavelength determined by the UV spectrum of the compound.

-

Structure Elucidation and Characterization

The identity and purity of the isolated methoxyadiantifoline are confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) is used to determine the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the detailed chemical structure.

-

Optical Rotation: To determine the stereochemistry of the molecule.

Data Presentation

The following table presents representative yields of aporphine-benzylisoquinoline and related alkaloids isolated from the roots of Thalictrum minus subsp. minus (102.48 g of dried plant material). While the yield of methoxyadiantifoline is not specified, these values provide an expected range for alkaloids of this class from this plant source.

| Alkaloid | Yield (mg) | Percentage Yield (% w/w of dried roots) |

| Thalidasine | 20.00 | 0.0195% |

| 3-hydroxy-6'-desmethyl-9-O-methylthalifaboramine | 11.63 | 0.0113% |

| Thalifaboramine | 2.85 | 0.0028% |

| Berberine | 20.00 | 0.0195% |

| Palmatine | 7.00 | 0.0068% |

Visualizations

Experimental Workflow for Methoxyadiantifoline Isolation

Caption: Workflow for the isolation of methoxyadiantifoline.

Logical Relationship of Purification Steps

Synthesis of Methoxyadiantifoline Derivatives: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of Methoxyadiantifoline derivatives, a class of bisbenzylisoquinoline alkaloids with potential therapeutic applications. Methoxyadiantifoline and its parent compound, Adiantifoline, belong to a complex group of natural products known for their diverse biological activities. This guide outlines the key synthetic strategies and experimental procedures, and presents available biological data to facilitate further research and development in this area.

Introduction to Methoxyadiantifoline

Methoxyadiantifoline is a dimeric isoquinoline alkaloid characterized by two isoquinoline units linked by a diaryl ether bridge. Its complex structure, with multiple stereocenters and a highly substituted aromatic system, presents a significant synthetic challenge. The IUPAC name for Methoxyadiantifoline is (6aS)-9-[4,5-dimethoxy-2-[[(1S)-5,6,7-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-1,2,3,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline, and its molecular formula is C₄₃H₅₂N₂O₁₀[1]. The parent compound, Adiantifoline, shares the same core structure with one fewer methoxy group. The synthesis of these molecules is of great interest due to the potential of bisbenzylisoquinoline alkaloids as anticancer agents.

Synthetic Strategies

The total synthesis of Adiantifoline has been reported, providing a foundational approach for accessing its derivatives, including Methoxyadiantifoline. The key transformation in the synthesis of bisbenzylisoquinoline alkaloids is the formation of the diaryl ether linkage. The Ullmann condensation is a classical and effective method for this purpose.

Key Synthetic Reactions:

-

Bischler-Napieralski or Pictet-Spengler Reaction: To construct the individual tetrahydroisoquinoline monomeric units.

-

Ullmann Condensation: To form the crucial diaryl ether bridge that connects the two monomer units. This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol.

The overall synthetic workflow can be visualized as the preparation of two distinct isoquinoline monomers, followed by their strategic coupling via the Ullmann reaction, and subsequent final modifications to achieve the target Methoxyadiantifoline derivative.

Caption: General synthetic workflow for Methoxyadiantifoline derivatives.

Experimental Protocols

The following are generalized protocols for the key synthetic steps. Researchers should adapt these methods based on the specific substitution patterns of their target derivatives.

Protocol 1: Synthesis of Tetrahydroisoquinoline Monomers (via Pictet-Spengler Reaction)

This protocol describes the synthesis of a substituted tetrahydroisoquinoline, a core component of Methoxyadiantifoline.

Materials:

-

Substituted phenethylamine

-

Appropriate aldehyde or ketone

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid)

-

Sodium borohydride (for reduction if an imine is formed)

-

Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

-

Dissolve the substituted phenethylamine (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the aldehyde or ketone (1.1 equivalents) to the solution.

-